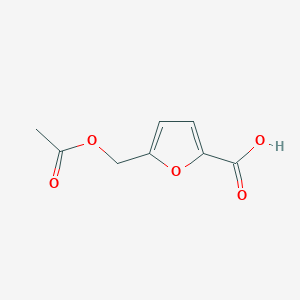
5-Acetoxymethyl-2-furancarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, such as 5-acetoxymethyl-2-furancarboxylic acid, often involves the oxidation of 5-hydroxymethylfurfural (HMF) or its derivatives. A study by Dijkman et al. (2014) highlights an enzyme-catalyzed oxidation process for converting HMF into furan-2,5-dicarboxylic acid (FDCA), a closely related compound, showcasing the potential for biocatalytic synthesis routes. Mehner et al. (2007) described the synthesis of 5-acetoxymethyl and 5-hydroxymethyl-2-vinylfuran through routes starting from 2-methylfuran and furfuryl acetate, indicating methodologies that could be adapted for this compound synthesis (Dijkman, Groothuis, & Fraaije, 2014); (Mehner, Montero, Martínez, & Spange, 2007).
Molecular Structure Analysis
The molecular structure of furan derivatives like this compound is characterized by the furan ring, a five-membered aromatic ring with oxygen. The acetoxymethyl and carboxylic acid functional groups attached to this ring influence its reactivity and physical properties. Mao and Zavalij (2018) discuss the structural aspects of furan-2,5-dicarboxylic acid solvates, providing insights into how different functional groups and solvents can affect the crystal structure of such compounds (Mao & Zavalij, 2018).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, especially those involving their functional groups. For instance, the acetoxymethyl group in this compound can undergo hydrolysis, while the furan ring can partake in electrophilic aromatic substitution reactions. Studies on similar compounds, such as the synthesis and reactivity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, provide valuable information on the chemical behavior of these molecules (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. While specific studies on this compound are limited, research on related furan derivatives offers insights into how structural variations affect these properties. For example, the work by Kim et al. (2018) on the aerobic oxidation of 5-(hydroxymethyl)furfural cyclic acetal and its implications for thermal stability and solubility provides relevant context (Kim, Su, Fukuoka, Hensen, & Nakajima, 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity towards nucleophiles and electrophiles, are critical for its application in synthesis and material science. The acetoxymethyl group is a versatile functional group that can be transformed into various other groups, enhancing the molecule's utility in organic synthesis. The chemical reactivity and potential applications of furan derivatives in material science are well illustrated in the work by Gupta et al. (2011), discussing the oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid under mild conditions (Gupta, Nishimura, Takagaki, & Ebitani, 2011).
Scientific Research Applications
Biorenewables Production : The aerobic oxidation of 5-(hydroxymethyl)furfural acetal with a CeO2-supported Au catalyst and Na2 CO3 in water effectively produces furan 2,5-dicarboxylic acid without humin formation. This advances the production of biorenewables (Kim et al., 2018).
Medicinal Applications : 5-(Tetradecyloxy)-2-furancarboxylic acid has been shown to effectively lower blood lipids and inhibit fatty acid synthesis without significant changes in liver weight or fat content, making it a promising new class of hypolipidemic agent (Parker et al., 1977).
Synthetic Chemistry : Various studies have developed methods for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, achieving high yields and implementing internal recycling of H2O2 (Jia et al., 2019).
Catalysis and Oxidation Processes : Research has been conducted on gold-catalyzed aerobic oxidation of 5-hydroxymethylfurfural in water at ambient temperature, leading to the production of 2,5-furandicarboxylic acid, with selectivity depending on added base and oxygen pressure (Gorbanev et al., 2009).
Antibacterial and Antioxidant Activities : New furan derivatives have been identified with potent antibacterial activity and moderate antioxidant activity, particularly against Staphylococcus aureus (Ma et al., 2016).
Biocatalytic Pathways : Biocatalytic pathways offer higher selectivity, gentler conditions, lower investment, and environmental friendliness for the transformation of biomass-derived 5-hydroxymethylfurfural into high-value derivatives (Hu et al., 2018).
Mechanism of Action
Target of Action
5-Acetoxymethyl-2-furancarboxylic acid (AMF) is primarily used as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for biopolymers .
Mode of Action
AMF is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural (HMF) . It is a more stable intermediate than HMF . The oxidation of AMF into FDCA is facilitated by Co/Mn/Br catalysts .
Biochemical Pathways
The production of FDCA from carbohydrates involves a cascade process in a single acetic acid system . This process includes fructose dehydration–esterification and HMF/AMF mixture oxidation . The fructose conversion is complete and total furan compounds yield reached nearly 90%, which contained 42.8% HMF and 47.1% AMF .
Result of Action
The oxidation of AMF results in the production of FDCA with a yield of 91.1% . FDCA is a valuable monomer for biopolymers and is used as a precursor to prepare various polyesters, polyurethanes, and polyamides .
Action Environment
The solvent system between the dehydration reaction and oxidation reactions seriously affects the process continuity and production efficiency . The use of a single acetic acid system for the cascade process eliminates the use of extra acid or self-made catalysts and expensive solvents . This process is simple to operate, easy to implement, and has the potential for continuous preparation from carbohydrates to FDCA .
Future Directions
The future directions for the use of 5-Acetoxymethyl-2-furancarboxylic acid lie in its potential as an intermediate in the sustainable synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) . This process is simple to operate, eliminates the use of extra acid or self-made catalysts and expensive solvents, and has the potential for continuous preparation from carbohydrates to FDCA .
properties
IUPAC Name |
5-(acetyloxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438167 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90345-66-7 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)



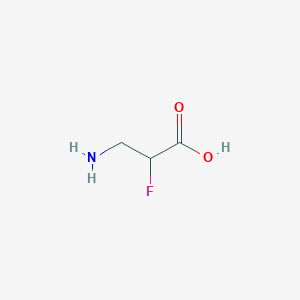
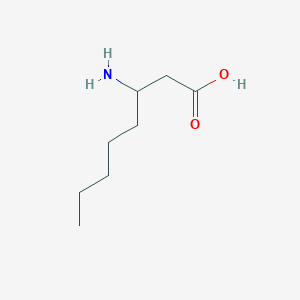
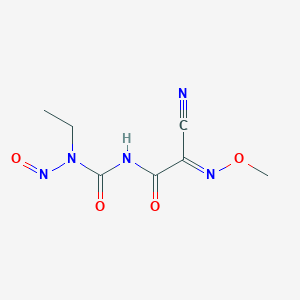
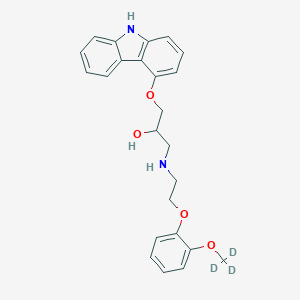

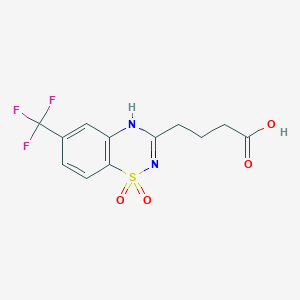

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)